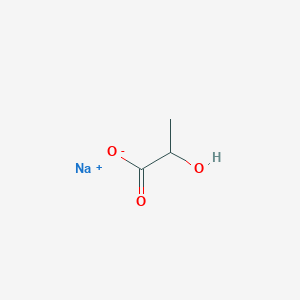

sodium;2-hydroxypropanoate

Description

Historical Evolution of the Understanding of Sodium 2-Hydroxypropanoate: From Metabolic Byproduct to Multifunctional Molecule

The history of sodium 2-hydroxypropanoate is intrinsically linked to the discovery and initial misinterpretations of its acidic counterpart, lactic acid. In 1780, the Swedish chemist Carl Wilhelm Scheele first isolated lactic acid from sour milk. solubilityofthings.com For over a century, it was largely considered a waste product of anaerobic metabolism, a cellular response to oxygen deprivation. labtest.com.brdoubtnut.com This view was solidified in the early 20th century by the work of Nobel laureates like Otto Meyerhof and Archibald V. Hill, who associated lactate (B86563) accumulation with muscle fatigue during intense exercise. google.comthermofisher.com

The mid-19th century saw the first indications of lactate's presence in human blood under pathological conditions, a discovery made by the German chemist Johann Joseph Scherer. nih.govchemicalbook.com However, the prevailing dogma of lactate as a toxic byproduct persisted for decades.

A significant paradigm shift began in the 1980s with the introduction of the "cell-to-cell lactate shuttle" concept by Dr. George Brooks. labtest.com.brdoubtnut.comfrontiersin.org This revolutionary idea proposed that lactate was not a dead-end waste product but rather a crucial metabolic fuel that could be produced in one cell and transported to another for energy. labtest.com.brspectrabase.com This concept fundamentally reshaped the understanding of energy metabolism, highlighting lactate's role in coordinating metabolic processes throughout the body. labtest.com.brspectrabase.com Subsequent research has further expanded this view, revealing lactate's involvement in a myriad of cellular processes, including signaling pathways that influence everything from inflammation to gene expression. labtest.com.brspectrabase.com This evolution in understanding has transformed sodium 2-hydroxypropanoate from a simple salt of a metabolic byproduct into a subject of intense research interest for its diverse biological functions.

Scope and Significance in Contemporary Academic Research

The contemporary research landscape for sodium 2-hydroxypropanoate is vast and multidisciplinary. Its significance extends far beyond its historical association with exercise physiology and metabolism. In the food industry, it is widely investigated and utilized as a preservative, pH regulator, and flavor enhancer. atamanchemicals.comwikipedia.org The cosmetics industry is exploring its properties as a humectant and moisturizing agent. atamanchemicals.com

In the biomedical field, research is particularly active. Hypertonic sodium lactate infusions are being studied for their potential therapeutic applications in neurology, particularly in the context of traumatic brain injury, and in cardiology for heart failure patients. nih.gov Furthermore, the role of lactate as a signaling molecule is a burgeoning area of investigation, with implications for cancer metabolism, immunology, and the development of novel therapeutic strategies. drugfuture.com The molecule's journey from a misunderstood metabolite to a key player in diverse scientific fields underscores its profound importance in contemporary academic research.

Properties

IUPAC Name |

sodium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of Sodium 2 Hydroxypropanoate

Sodium 2-hydroxypropanoate is the sodium salt of lactic acid, an alpha-hydroxy acid. Its chemical and physical properties are fundamental to its various applications.

Table 1: General and Physical Properties of Sodium 2-Hydroxypropanoate

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₃H₅NaO₃ | atamanchemicals.com |

| Molecular Weight | 112.06 g/mol | nih.govatamanchemicals.com |

| Appearance | White crystalline powder or a clear, colorless to yellowish, slightly syrupy liquid. | solubilityofthings.comontosight.ai |

| Melting Point | 161-162 °C (powder); 17 °C (60% syrup) | wikipedia.org |

| Boiling Point | 113 °C (60% syrup) | wikipedia.org |

| Density | 1.33 g/mL (powder); 1.31 g/mL (60% syrup) | wikipedia.org |

| Solubility in Water | Highly soluble (> 1.5 g/mL) | solubilityofthings.comwikipedia.org |

| pH (20% aqueous solution) | 6.5 - 7.5 | nih.govatamanchemicals.com |

Table 2: Spectroscopic Data of Sodium 2-Hydroxypropanoate

| Spectroscopic Technique | Key Findings and Observations | Reference(s) |

|---|---|---|

| ¹H-NMR | In D₂O, characteristic peaks include a doublet around 1.21 ppm (CH₃) and a quartet around 4.00 ppm (CH). | researchgate.netresearchgate.net |

| ¹³C-NMR | The carbon spectrum shows distinct signals for the methyl, methine, and carboxyl carbons. | rsc.org |

| FTIR | The spectrum exhibits characteristic absorption bands corresponding to O-H, C-H, and C=O stretching, as well as C-O bending vibrations. Key peaks are observed around 1040 cm⁻¹, 1120 cm⁻¹, 1314 cm⁻¹, and 1416 cm⁻¹. | spectrabase.comresearchgate.net |

| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule. It is also used in metabolic studies with isotopically labeled sodium lactate (B86563). | rsc.org |

| UV/Visible Spectroscopy | The absorption in the UV/Visible region is predominantly between 300 to 350 nm and 700 to 800 nm, with a distinct peak at 742 nm in phosphate-buffered saline. | mdpi.com |

| Near-Infrared (NIR) Spectroscopy | In aqueous solutions, NIR spectra are dominated by water absorption but show lactate-specific information in regions between 1100-1210 nm, 1670-1810 nm, and 2170-2350 nm. | mdpi.comnih.gov |

Metabolic and Bioenergetic Roles of Sodium 2 Hydroxypropanoate

Re-evaluation of Sodium 2-Hydroxypropanoate as an Energy Substratepatsnap.commdpi.com

Historically viewed as a waste product of anaerobic metabolism, lactate (B86563) is now recognized as a crucial energy substrate. nih.govpatsnap.com The dissociation of sodium lactate in the body releases lactate ions, which can be used as an alternative energy source, particularly during periods of high energy demand or when oxygen levels are low. patsnap.com The body can convert lactate into glucose in the liver, providing a vital energy supply when needed. patsnap.comsolubilityofthings.com This has led to a paradigm shift in understanding lactate's role, from a fatigue-inducing byproduct to a key player in cellular energy metabolism. researchgate.net Some studies have even shown that lactate can be a more efficient energy source than glucose in certain contexts. unair.ac.id

Interplay with Glycolysis and Oxidative Phosphorylatione-jyms.orgnih.gov

Sodium lactate-derived lactate serves as a critical link between glycolysis and oxidative phosphorylation (OXPHOS). e-jyms.org Glycolysis, the breakdown of glucose, produces pyruvate (B1213749), which can then be converted to lactate. cas.cz This lactate can be transported into the mitochondria and converted back to pyruvate, which then enters the tricarboxylic acid (TCA) cycle to fuel oxidative phosphorylation. e-jyms.orgnih.gov This process, known as the intracellular lactate shuttle, allows for the efficient use of glucose-derived carbons for ATP production. e-jyms.orgcas.cz By bridging these two fundamental energy-producing pathways, lactate acts as a metabolic buffer, ensuring a continuous supply of energy to the cells. e-jyms.org Recent findings also suggest that lactate can activate the electron transport chain to boost mitochondrial ATP production, which in turn suppresses glycolysis, allowing cells to conserve glucose. biorxiv.org

Involvement in the Tricarboxylic Acid (TCA) Cyclenih.govcas.cz

Lactate is a significant substrate for the TCA cycle, a central metabolic hub for energy production. nih.govoup.com After being converted to pyruvate, it enters the mitochondria and is transformed into acetyl-CoA, which then fuels the TCA cycle. oup.comnih.gov This process generates electron donors like NADH and FADH2, which are essential for driving the electron transport chain and producing large amounts of ATP. e-jyms.org Studies have demonstrated that the human brain can utilize lactate as an energy source via the TCA cycle. oup.com In fact, under certain conditions, lactate can be a more significant contributor to the TCA cycle than glucose. nih.gov

Role in Gluconeogenesis and the Cori Cyclenih.govsolubilityofthings.com

Sodium lactate plays a pivotal role in gluconeogenesis, the metabolic process of generating glucose from non-carbohydrate substrates. patsnap.comsolubilityofthings.com The lactate produced in tissues like muscles during intense exercise is transported to the liver and kidneys, where it is converted back into glucose. mdpi.comwikipedia.org This process is a key component of the Cori cycle, a metabolic pathway that links tissues that produce lactate with the liver's capacity for gluconeogenesis. cas.czwikipedia.orgnih.gov The Cori cycle is crucial for maintaining blood glucose levels and providing a continuous supply of glucose to tissues that rely on it for energy, especially during periods of fasting or prolonged exercise. wikipedia.org Lactate is considered the primary precursor for gluconeogenesis. nih.gov

The Lactate Shuttle Concept in Metabolic Redistributionresearchgate.netcas.cznih.gov

The lactate shuttle concept, proposed by George Brooks, describes how lactate is transported between different cells and tissues to redistribute carbohydrate energy potential. e-jyms.orgresearchgate.net This concept has revolutionized the understanding of lactate's role in metabolism. researchgate.net Lactate produced in one tissue, such as exercising muscle, can be transported via the bloodstream to other tissues, like the heart and brain, to be used as an oxidative fuel. researchgate.netnih.gov This shuttling occurs between different cell types within a tissue (cell-cell lactate shuttle) and even within different compartments of a single cell (intracellular lactate shuttle). e-jyms.orgnih.gov The lactate shuttle is facilitated by monocarboxylate transporters (MCTs) which are present in cell and mitochondrial membranes. nih.gov This system allows for the efficient distribution and utilization of energy substrates throughout the body. researchgate.netnih.gov

Regulation of Cellular Energy Homeostasisnih.gov

Sodium lactate is integral to maintaining cellular energy homeostasis. nih.gov Its role as a readily available fuel source helps to buffer against fluctuations in energy supply and demand. e-jyms.org By being a product of glycolysis and a substrate for oxidative phosphorylation, lactate helps to coordinate these two major energy-producing pathways. e-jyms.org For instance, in neurons, lactate can support sodium homeostasis, which is critical for their function and requires significant energy. nih.govtandfonline.com Studies have shown that lactate can rescue neuronal function during periods of impaired energy metabolism. nih.govnih.gov

Influence on Intracellular Redox Systems (e.g., NADH/NAD+ ratio)

Sodium lactate influences the intracellular redox state, particularly the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to its oxidized form (NAD+). arvojournals.org The conversion of lactate to pyruvate is catalyzed by lactate dehydrogenase and involves the reduction of NAD+ to NADH. nih.gov Conversely, the conversion of pyruvate to lactate oxidizes NADH to NAD+. nih.gov This interplay is crucial for maintaining the cellular redox balance, which is essential for the proper functioning of numerous metabolic pathways. arvojournals.org An elevated lactate-to-pyruvate ratio can lead to an increased intracellular NADH/NAD+ ratio, a condition sometimes referred to as "reductive stress". arvojournals.orgnih.gov This shift in the redox state can impact various cellular processes, including glycolysis and T-cell proliferation. nih.gov

Research Findings on Metabolic Effects of Sodium Salt Infusions

| Substrate Infused | Thermic Effect (% of energy infused) | Inhibition of Carbohydrate Oxidation | Decrease in Fat Oxidation Rate |

| Sodium Acetate | 22.7% | 22% | 81% |

| Sodium Lactate | 16.3% | 55% | 13% |

| Sodium β-hydroxybutyrate | 13.6% | 25% | 77% |

| Data from a study on lean humans investigating the metabolic effects of infusing sodium salts of organic acids. researchgate.netnih.gov |

Receptor-Mediated Signaling Pathways (e.g., HCA1, GPR81, GPR65, GPR132)

Sodium lactate exerts many of its signaling effects by binding to and activating specific cell surface receptors, primarily G protein-coupled receptors (GPCRs). researchgate.netmdpi.com The most well-characterized of these is the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81. plos.orgnih.gov

HCA1/GPR81: This receptor is a Gi/o-coupled GPCR that is activated by physiological concentrations of L-lactate. mdpi.complos.org Upon activation by lactate, GPR81 typically inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.comnih.gov This reduction in cAMP can influence various downstream pathways. plos.orgnih.gov For example, in neurons, GPR81 activation can lead to the activation of protein kinase C (PKC) and protein kinase A (PKA), which are involved in synaptic plasticity and neuronal repair. nih.gov GPR81 is expressed in various tissues, including adipose tissue, skeletal muscle, the brain, and immune cells. mdpi.comnih.gov Its activation has been linked to the inhibition of lipolysis (the breakdown of fats), immunosuppression, and the promotion of angiogenesis. nih.govmdpi.comfrontiersin.org In the brain, GPR81 is thought to function as a metabolic sensor that links energy metabolism with synaptic activity and blood flow. nih.gov

GPR65 and GPR132: These receptors are described as proton-sensing GPCRs that can be activated by the acidic environment created by high lactate levels, a condition often found in tumor microenvironments. frontiersin.orgprobiologists.com Both GPR65 and GPR132 are expressed on macrophages and their activation is linked to the polarization of these immune cells towards a pro-tumoral M2 phenotype. frontiersin.orgfrontiersin.org In glioma cells, lactate-activated GPR65 on tumor-associated macrophages (TAMs) can trigger the secretion of HMGB1 through a cAMP/PKA/CREB signaling pathway, which in turn promotes tumor progression. nih.gov Similarly, lactate can activate GPR132 on macrophages, contributing to cancer metastasis. probiologists.com

The following table summarizes the key receptors for sodium lactate and their primary signaling outcomes.

Table 1: Lactate-Sensing G Protein-Coupled Receptors and Their Signaling Functions

| Receptor | Also Known As | Primary Signaling Mechanism | Key Biological Outcomes |

|---|---|---|---|

| HCA1 | GPR81 | Gi/o-coupled; decreases intracellular cAMP | Inhibition of lipolysis, immune regulation, neuroprotection, angiogenesis nih.govmdpi.comnih.gov |

| GPR65 | TDAG8 | Proton-sensing; increases intracellular cAMP | Macrophage polarization (M2), promotion of glioma progression frontiersin.orgprobiologists.comnih.gov |

| GPR132 | G2A | Proton-sensing; activates various downstream pathways | Macrophage polarization (M2), promotion of cancer metastasis frontiersin.orgprobiologists.comresearchgate.net |

Post-Translational Modifications: Histone Lactylation and Gene Regulation

In addition to receptor-mediated signaling, sodium lactate can influence cellular function by serving as a precursor for a novel type of post-translational modification (PTM) called histone lactylation. This epigenetic mechanism directly links cellular metabolic states to gene regulation.

Histone lactylation involves the covalent attachment of a lactyl group, derived from lactate, to lysine (B10760008) residues on histone proteins. researchgate.net This modification can alter chromatin structure and accessibility, thereby influencing the transcription of target genes. It represents a direct mechanism by which the metabolic state of a cell—specifically, the concentration of lactate—can regulate gene expression programs. researchgate.net This process is implicated in a wide range of physiological and pathological conditions, including immune responses, wound healing, and cancer. researchgate.netnih.gov For instance, in macrophages, histone lactylation has been shown to play a key role in the polarization towards different functional phenotypes, such as the anti-inflammatory M2-like state. researchgate.net

Modulation of Cellular Development and Proliferation

Sodium lactate, through its signaling functions, can significantly impact cellular development and proliferation. It has been shown to promote reparative angiogenesis, the formation of new blood vessels, which is critical for wound healing. nih.gov This is achieved by stimulating the release of growth factors like VEGF and TGF-β. nih.gov

In the context of cancer, the role of lactate is complex. It can act as a metabolic fuel for some cancer cells and, through signaling via receptors like GPR81, can promote cancer cell survival, proliferation, migration, and invasion. frontiersin.org For example, studies have shown that L-Lactic acid sodium exhibits antiproliferative activity against certain human cancer cell lines, such as A549 and MRC5, with IC50 values of 26.6 μM and 23.93 μM, respectively. medchemexpress.com Conversely, lactate signaling can also support tumor growth by promoting an immunosuppressive tumor microenvironment. frontiersin.org

Neuroprotective Capabilities (non-human contexts)

A growing body of evidence from non-human studies suggests that sodium lactate possesses neuroprotective properties, particularly in the context of cerebral ischemia and traumatic brain injury. nih.govnih.gov While lactate is a known alternative energy substrate for neurons, its protective effects also appear to be mediated by signaling through the GPR81 receptor. plos.orgnih.gov

Activation of GPR81 by lactate has shown promising results for neuroprotection. nih.gov In a traumatic brain injury model, preconditioning with L-lactate was found to promote plasticity-related gene expression and reduce neurological deficits through a GPR81-dependent signaling pathway. nih.gov Furthermore, in vitro studies have demonstrated that L-lactate can protect and attenuate neuronal death induced by oxygen and glucose deprivation. nih.gov Research on retinal ganglion cells from mice revealed that L-lactate and other GPR81 agonists could stimulate axon growth and alter the morphology of the growth cone, the navigating tip of a growing axon. researchgate.net These effects, mediated by protein kinases A and C, were absent in mice lacking the GPR81 receptor, highlighting the crucial role of this signaling pathway in neuronal development and potential repair. researchgate.net

Analytical Techniques for the Identification and Quantification of Sodium 2 Hydroxypropanoate

A variety of analytical methods are employed for the identification and quantification of sodium 2-hydroxypropanoate in different matrices, from food products to biological samples.

Table 3: Analytical Techniques for Sodium 2-Hydroxypropanoate

| Technique | Description of Method | Typical Application | Reference(s) |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | A widely used method for the separation and quantification of sodium lactate (B86563). Reverse-phase columns (e.g., C18) with UV detection (typically at 210 nm) are common. The mobile phase is often an acidic aqueous solution. | Pharmaceutical analysis, food analysis. | metrohm.com |

| Enzymatic Assays | These methods utilize the high specificity of enzymes like lactate oxidase or lactate dehydrogenase. The enzymatic reaction produces a detectable signal (e.g., color change, fluorescence) that is proportional to the lactate concentration. | Clinical diagnostics, food quality control. | labtest.com.brnih.govtipbiosystems.comnih.gov |

| Titration | A classic chemical method for determining the concentration of lactate. It involves titrating the sample with a standardized solution of a strong acid (e.g., perchloric acid or hydrochloric acid) in a non-aqueous or mixed solvent system. | Quality control in pharmaceutical and food industries. | drugfuture.commetrohm.commetrohm.comfao.orgadpi.org |

| Spectroscopy (NMR, FTIR) | Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for the structural identification and characterization of sodium lactate. | Research, structural elucidation. | researchgate.netresearchgate.netrsc.orgresearchgate.net |

| Capillary Electrophoresis (CE) | A high-resolution separation technique that can be used for the analysis of lactate in complex matrices. | Research, analysis of biological fluids. | |

Immunomodulatory Functions of Sodium 2 Hydroxypropanoate

Regulation of Immune Cell Phenotype and Function

Sodium lactate (B86563) exerts direct effects on the phenotype and function of key immune cells, thereby modulating the nature and course of an immune response.

Sodium lactate plays a crucial role in directing the polarization of macrophages, a critical process in inflammation, tissue repair, and immunity. nih.gov Macrophages exist on a spectrum of activation states, classically defined as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.gov Research indicates that sodium lactate preferentially drives macrophages towards the M2-like state.

In mouse models of myocardial infarction, treatment with sodium lactate was found to accelerate M2 macrophage polarization. nih.gov This was evidenced by an increase in M2 markers and a concurrent reduction in pro-inflammatory M1 macrophages. nih.gov In vitro studies using bone marrow-derived macrophages (BMDMs) corroborated these findings. Sodium lactate treatment suppressed the expression of pro-inflammatory cytokines typical of M1 macrophages, such as TNF-α, IL-6, and IL-12, following stimulation with lipopolysaccharide (LPS). nih.gov Conversely, it enhanced the expression of M2 markers, including Arginase-1 (Arg-1), YM-1, TGF-β, and the anti-inflammatory cytokine IL-10. nih.gov Mechanistic studies suggest that this M2 polarization is mediated, at least in part, through the activation of the STAT3 signaling pathway. nih.gov Similarly, in models of intestinal inflammation, lactate was shown to promote the transformation of M1 macrophages into the M2 phenotype, characterized by increased CD206 expression and decreased CD86 expression. frontiersin.org

This shift from a pro-inflammatory to an anti-inflammatory and pro-reparative macrophage phenotype highlights a key immunomodulatory function of sodium lactate. nih.govfrontiersin.org

Table 1: Effect of Sodium Lactate on Macrophage Polarization Markers

| Cell Type | Condition | Marker | Effect | Finding |

|---|---|---|---|---|

| Bone Marrow-Derived Macrophages (BMDM) | LPS-stimulated | TNF-α, IL-6, IL-12 (M1 markers) | Decrease | Sodium lactate suppresses pro-inflammatory macrophage phenotype. nih.gov |

| Bone Marrow-Derived Macrophages (BMDM) | LPS-stimulated | Arg-1, YM-1, TGF-β, IL-10 (M2 markers) | Increase | Sodium lactate promotes anti-inflammatory macrophage phenotype. nih.gov |

| Macrophages in Colonic Tissue (in vivo) | DSS-induced colitis | CD86 (M1 marker) | Decrease | Lactate promotes the switch from M1 to M2 macrophages in inflamed tissue. frontiersin.org |

| Macrophages in Colonic Tissue (in vivo) | DSS-induced colitis | CD206 (M2 marker) | Increase | Lactate enhances the presence of M2 macrophages in inflamed tissue. frontiersin.org |

| Bone Marrow-Derived Macrophages (BMDM) | In vitro | P-STAT3 | Increase | The pro-M2 effect of sodium lactate is mediated by the STAT3 pathway. nih.gov |

Sodium lactate distinctively modulates the function and migration of T-cell subsets, often through specific transporters. researchgate.netnih.gov Its effects can differ from those of its acidic form, lactic acid.

CD4+ T Cells: Sodium lactate has a significant impact on CD4+ T helper cells. It inhibits their motility, a process mediated by the sodium-coupled lactate transporter SLC5A12 (also known as SMCT1). researchgate.netnih.govbham.ac.ukhapres.com This inhibition of migration can effectively trap CD4+ T cells at sites of inflammation. nih.gov Furthermore, sodium lactate can push CD4+ T cells towards a pro-inflammatory Th17 phenotype. nih.govfrontiersin.org Studies have shown that sodium lactate treatment leads to a significant upregulation of IL-17 gene expression and protein production in all CD4+ T helper subsets (Th0, Th1, Th2, and Th17). nih.govplos.orgfrontiersin.org This effect is linked to the transporter SLC5A12 and an increase in oxidative stress. nih.gov

CD8+ T Cells: The response of CD8+ T cells is more complex and appears to be influenced by lactic acid rather than sodium lactate alone. nih.govhapres.com Lactic acid, acting through the transporter SLC16A1 (MCT1), inhibits the migration of CD8+ T cells and can impair their cytotoxic function. nih.govhapres.com However, other research suggests that sodium lactate can enhance the stemness of CD8+ T cells by inhibiting histone deacetylase activity, which supports antitumor immunity. frontiersin.org Under certain metabolic stress conditions, the addition of sodium lactate during T cell activation has been shown to enhance the secretion of effector cytokines like IFN-γ, IL-2, and TNF-α. mdpi.com

Regulatory T cells (Tregs): While direct effects of sodium lactate are being explored, lactate in the tumor microenvironment is known to promote the development of immunosuppressive Treg populations, which dampen anti-tumor responses. frontiersin.org

Table 2: Modulation of T-Cell Subsets by Sodium Lactate

| T-Cell Subset | Transporter | Effect of Sodium Lactate | Functional Outcome |

|---|---|---|---|

| CD4+ T Cells | SLC5A12 | Inhibits motility. researchgate.netnih.govhapres.com | Entrapment at inflammatory sites. nih.gov |

| SLC5A12 | Upregulates IL-17 production. nih.govbham.ac.ukfrontiersin.org | Promotes a pro-inflammatory Th17 phenotype. nih.govfrontiersin.org | |

| CD8+ T Cells | N/A | Enhances T-cell stemness (in vivo). frontiersin.org | Supports antitumor immunity. frontiersin.org |

| N/A | Enhances IFNγ, IL-2, TNFα secretion (in vitro). mdpi.com | Enhances effector functions. mdpi.com | |

| Regulatory T cells (Tregs) | N/A | Promotes development (general lactate effect). frontiersin.org | Contributes to an immunosuppressive microenvironment. frontiersin.org |

Dendritic cells (DCs) are crucial antigen-presenting cells that initiate adaptive immune responses. Lactate, including sodium lactate, can exert significant immunosuppressive effects on DC function.

Studies using bone marrow-derived DCs have shown that exposure to sodium lactate attenuates their maturation upon stimulation with LPS. nih.gov This is characterized by the downregulation of key surface molecules required for T-cell activation, including the co-stimulatory molecule CD80 and Major Histocompatibility Complex Class II (MHCII). nih.govescholarship.org Lactic acid-induced acidosis has also been shown to suppress the differentiation and maturation of dendritic cells. frontiersin.orgfrontiersin.org This impaired maturation state leads to a reduced capacity for antigen presentation, which in turn dampens the priming of T cells and the initiation of subsequent adaptive immune responses. escholarship.org The mechanism can involve signaling through receptors like GPR81, which reduces antigen presentation and cytokine production. frontiersin.org

Anti-inflammatory and Immunosuppressive Effects in Pathophysiological Contexts (non-human/cellular)

The immunomodulatory effects of sodium 2-hydroxypropanoate observed at the cellular level translate into significant anti-inflammatory and immunosuppressive actions in various preclinical models.

In a mouse model of myocardial infarction, sodium lactate administration improved cardiac function, reduced myocyte apoptosis, and increased neovascularization. nih.gov These protective effects were attributed to its ability to enhance the proportion of anti-inflammatory M2 macrophages in the heart tissue. nih.gov This demonstrates a potent anti-inflammatory and pro-reparative role in the context of acute sterile inflammation.

Similarly, in a rat model of sepsis, sodium lactate was found to suppress cytokine production, indicating a systemic anti-inflammatory effect. nih.gov Further studies in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis showed that lactate administration could suppress the inflammatory process. frontiersin.orgfrontiersin.org This was achieved by promoting the polarization of macrophages to the M2 phenotype within the colonic tissue, inhibiting the TLR4/NF-κB signaling pathway, reducing pro-inflammatory factors, and promoting the repair of the intestinal mucosal barrier. frontiersin.org

However, the effects of lactate are context-dependent. In chronic inflammatory conditions such as rheumatoid arthritis, the accumulation of lactate in synovial fluid contributes to the pathology by trapping pro-inflammatory IL-17-producing CD4+ T cells, thereby perpetuating the chronic inflammatory state. nih.govhapres.com In the tumor microenvironment, lactate is a key driver of immune evasion. It contributes to an immunosuppressive niche by inhibiting the function of cytotoxic T cells and NK cells while promoting the polarization of M2-like tumor-associated macrophages (TAMs) and the development of regulatory T cells. frontiersin.orgnih.govresearchgate.net

These findings collectively illustrate that sodium lactate is a powerful immunomodulator with the capacity to either suppress inflammation and promote tissue repair or contribute to chronic inflammation and immune evasion, depending on the specific pathophysiological setting. nih.govnih.govresearchgate.net

Advanced Analytical Methodologies for Sodium 2 Hydroxypropanoate

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the separation and quantification of sodium 2-hydroxypropanoate. gd3services.com This technique separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. sigmaaldrich.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed method for the analysis of sodium lactate (B86563). ijsr.netsemanticscholar.org In this technique, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A simple, selective, and accurate RP-HPLC method has been developed for the determination of sodium lactate using a C18 column with a mobile phase consisting of formic acid, dicyclohexylamine, and water. researchgate.net Another RP-HPLC method utilized a mobile phase of 0.1M sulfuric acid and UV detection at 210 nm, achieving a retention time of 4.0 minutes for sodium lactate. ijsr.netsemanticscholar.org This approach proves to be rapid, precise, and suitable for routine analysis. ijsr.net

Ion Exclusion HPLC is another powerful technique, and it is the most commonly used mode for organic acid analysis. shimadzu.beshimadzu.com This method uses an H-type cation exchange polymer as the stationary phase. shimadzu.be Separation is governed by the principle of Donnan exclusion, where strong acids are repelled by the negative charge of the stationary phase and elute quickly, while weaker acids like lactic acid can penetrate the pores to varying degrees based on their pKa, allowing for effective separation. shimadzu.beoup.comoup.com Organic acids typically elute in order of increasing pKa. shimadzu.be An acidic mobile phase, such as a dilute solution of sulfuric acid or phosphoric acid, is generally used. oup.comscirp.org

UV Detection is a common detection method for sodium lactate in HPLC. researchgate.net The carboxyl group of the lactate molecule allows for direct UV detection in the 200 to 210 nm range. shimadzu.besielc.com Methods have been successfully developed using detection wavelengths of 200 nm and 210 nm for quantifying sodium lactate in various solutions. ijsr.netscirp.org

| Technique | Stationary Phase (Column) | Mobile Phase | Detection Wavelength | Retention Time | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Symmetry Phenomenex Hypersil L17 (300mm x 7.80 mm, 8 µm) | 0.1M Sulphuric Acid | 210 nm | 4.0 min | ijsr.net |

| RP-HPLC | Shim-pack SCR-102(H) ion exclusion column (7.9 mm × 300 mm, 7 µm) | 0.1% Phosphoric Acid | 200 nm | < 30 min | scirp.org |

| RP-HPLC | YWG-C18 (10 μm, 4.6 mm x 20 cm) | Aqueous solution of sodium chloride, potassium chloride, and calcium chloride | ~206 nm | Not Specified | researchgate.net |

| Ion Exclusion HPLC | SDS-coated C18 | 1.84 mM Sulfuric Acid (pH 2.43) | Not Specified | < 4 min | oup.comoup.com |

Enzymatic Assay Methods (e.g., Lactate Dehydrogenase, Lactate Oxidase, Flavocytochrome b2)

Enzymatic methods are renowned for their high specificity and sensitivity in quantifying sodium 2-hydroxypropanoate. uctm.edu These assays utilize enzymes that specifically catalyze reactions involving lactate.

Lactate Dehydrogenase (LDH) : This is a widely used enzymatic method. uctm.edu In the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), LDH catalyzes the oxidation of L-lactate to pyruvate (B1213749). tipbiosystems.comtycmhoffman.com This reaction simultaneously reduces an equimolar amount of NAD+ to NADH. tipbiosystems.com The concentration of lactate is directly proportional to the amount of NADH produced, which can be quantified spectrophotometrically by measuring the increase in absorbance at 340 nm. tipbiosystems.comtycmhoffman.comworthington-biochem.com The reaction is favored at an alkaline pH. tycmhoffman.com

Lactate Oxidase (LOX) : This enzyme catalyzes the aerobic oxidation of lactate to pyruvate and hydrogen peroxide (H₂O₂). uctm.edulabtest.com.br The hydrogen peroxide produced is then used in a secondary reaction catalyzed by peroxidase (POD). labtest.com.brmedichem-me.comsigmaaldrich.com This second reaction typically involves the coupling of H₂O₂ with a chromogenic substrate (like 4-aminoantipyrine (B1666024) and TOOS) to produce a colored quinoneimine dye. labtest.com.br The intensity of the color, measured at a specific wavelength (e.g., 550 nm), is directly proportional to the initial lactate concentration. labtest.com.br

Flavocytochrome b2 (FC b2) : A highly selective enzymatic method for L-lactate determination has been developed using flavocytochrome b2. nih.govnih.gov This enzyme, isolated from yeast, catalyzes the oxidation of L-lactate to pyruvate. nih.govnih.gov The reaction is coupled with the reduction of a tetrazolium salt, such as nitrotetrazolium blue (NTZB), to a colored formazan (B1609692) product. nih.govnih.govdntb.gov.ua The formazan dye exhibits a maximal absorption peak around 525 nm, and its concentration is proportional to the L-lactate in the sample. nih.govnih.gov This method is noted for its high sensitivity, with a detection limit as low as 2.0 μM of L-lactate. nih.govnih.gov

| Enzyme | Principle | Detected Product | Detection Wavelength | Key Advantages | Reference |

|---|---|---|---|---|---|

| Lactate Dehydrogenase (LDH) | Oxidation of lactate to pyruvate with reduction of NAD+ to NADH. | NADH | 340 nm | Well-established, specific. | tipbiosystems.comtycmhoffman.com |

| Lactate Oxidase (LOX) | Oxidation of lactate to pyruvate and H₂O₂; H₂O₂ is used in a peroxidase-catalyzed color reaction. | Quinoneimine dye | 550 nm | Highly specific, simple to execute. | labtest.com.br |

| Flavocytochrome b2 (FC b2) | Oxidation of lactate to pyruvate coupled with the reduction of NTZB to formazan. | Formazan | 525 nm | High sensitivity (2.0 μM), simple procedure, uses inexpensive reagents. | nih.govnih.gov |

Spectrophotometric Approaches

Spectrophotometry is a fundamental analytical technique that measures the absorption of light by a substance at a specific wavelength. juniperpublishers.com It is often the detection method of choice for enzymatic assays of sodium 2-hydroxypropanoate due to its simplicity, cost-effectiveness, and reproducibility. nih.gov

In the context of lactate analysis, spectrophotometric approaches are typically coupled with enzymatic reactions that produce a change in absorbance. juniperpublishers.com As detailed in the enzymatic assay section, the quantification of lactate relies on measuring the concentration of a chromophore produced during the reaction.

For the Lactate Dehydrogenase (LDH) assay, the product NADH has a distinct absorbance maximum at 340 nm, whereas NAD+ does not absorb at this wavelength. tycmhoffman.com Therefore, the rate of NADH formation, measured as an increase in absorbance at 340 nm, is directly proportional to the LDH activity and, consequently, the lactate concentration. tycmhoffman.com

For assays using Lactate Oxidase or Flavocytochrome b2 , the final product is a colored dye (e.g., quinoneimine or formazan). labtest.com.brnih.gov These dyes absorb light in the visible region of the electromagnetic spectrum. The analysis involves preparing the sample with the necessary enzymes and reagents to induce the color-forming reaction and then measuring the absorbance of the resulting solution at the wavelength of maximum absorbance (e.g., 550 nm or 525 nm). labtest.com.brnih.gov A calibration curve is constructed using standards of known lactate concentrations to quantify the amount in the unknown sample. tipbiosystems.com

Method Validation and Quality Control in Research Contexts

To ensure that an analytical method is suitable for its intended purpose, it must be validated. jetir.org Validation demonstrates that the method's performance characteristics meet the requirements for the specific analytical application. pharmaguideline.com For the analysis of sodium 2-hydroxypropanoate, key validation parameters according to International Conference on Harmonization (ICH) guidelines include linearity, precision, accuracy, specificity, and robustness. ijsr.netjetir.orgpharmtech.com

Linearity : This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. jetir.orgyoutube.com For HPLC methods analyzing sodium lactate, linearity is typically evaluated by preparing a series of standard solutions at different concentrations and plotting the peak area against concentration. A linear relationship is confirmed if the correlation coefficient (r or r²) is close to 1.0. ijsr.net For an RP-HPLC method, linearity was observed in the concentration range of 0.001–0.005 g/mL with a correlation coefficient of 0.9999. ijsr.net Another study showed linearity in the range of 0.79 to 3.8 mg/mL with r > 0.9999. scirp.org

Precision : Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. jetir.orgpharmaguideline.com It is usually expressed as the relative standard deviation (%RSD). pharmtech.com Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). jetir.orgpharmtech.com For a validated RP-HPLC method for sodium lactate, the %RSD values for precision studies were found to be less than 2%, indicating high precision. ijsr.net

Accuracy : Accuracy refers to the closeness of the test results to the true value. jetir.org It is often determined by calculating the percent recovery of a known amount of analyte spiked into a sample matrix. ijsr.netyoutube.com For pharmaceutical analysis, expected recovery is typically between 98.0% and 102.0%. jetir.org In a study validating an HPLC method for sodium lactate, the accuracy was determined by the standard addition method, with recovery results at 50%, 100%, and 150% of the standard concentration being 99.3%, 99.1%, and 99.0%, respectively. scirp.org

Specificity : Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com In HPLC, this is demonstrated by showing that the peak for sodium lactate is well-resolved from other peaks and that there is no interference from a placebo or blank sample. pharmtech.com

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jetir.org For an HPLC method, this could involve varying the mobile phase composition, pH, flow rate, or column temperature. jetir.org

| Parameter | Methodology | Typical Result/Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity | Analysis of 5-6 concentrations; plot of response vs. concentration. | Correlation coefficient (r) > 0.999 | ijsr.netscirp.org |

| Precision | Multiple analyses of a homogeneous sample (repeatability and intermediate). | Relative Standard Deviation (RSD) ≤ 2% | ijsr.netjetir.org |

| Accuracy | Recovery studies of spiked samples at multiple levels (e.g., 3 levels, 3 repetitions each). | Percent Recovery between 98.0% - 102.0% | scirp.orgjetir.org |

| Specificity | Analysis of blank/placebo samples to check for interference. | No interference at the retention time of the analyte peak. | scispace.com |

Conclusion and Future Research Directions

Current Gaps in Fundamental Understanding

Despite its widespread use, there are several areas where a more profound understanding of sodium lactate's mechanisms of action is needed.

Metabolic and Signaling Pathways: Sodium lactate (B86563) is known to act as an energy source and an alkalinizing agent by being metabolized into bicarbonate in the liver. patsnap.comdrugs.com However, the intricate details of its influence on cellular signaling pathways are still emerging. Recent studies indicate that sodium lactate can promote the stemness of human mesenchymal stem cells (MSCs) by influencing their glycolytic metabolism through lysine (B10760008) demethylase 6B (KDM6B). researchgate.netnih.gov A significant gap exists in understanding the precise molecular interactions and downstream effects of this regulation. Furthermore, the discovery of lactate-derived post-translational modifications, such as histone lactylation, suggests a novel epigenetic role that requires extensive investigation to clarify its impact on gene expression in various physiological and pathological states. researchgate.net

Antimicrobial Mechanisms: In the food industry, sodium lactate is valued for its ability to inhibit the growth of pathogenic bacteria, thereby extending shelf life. acrossbiotech.comwur.nl While this effect is partly attributed to its ability to lower water activity, the complete spectrum of its antimicrobial mechanisms against a wider range of microorganisms is not fully elucidated. Research is needed to understand its specific interactions with microbial cell membranes, metabolic enzymes, and gene expression, which could lead to more effective preservation strategies.

Neurobiology: There is growing evidence that lactate is a crucial energy substrate for neurons and plays a role in neuronal sodium homeostasis. patsnap.comtandfonline.com It has been shown to support neuronal function during impaired energy metabolism. tandfonline.com However, the full extent of its role in neuroprotection, brain metabolism under various conditions (like trauma or epilepsy), and its potential as a therapeutic agent for neurological disorders remains a significant area for future exploration. tandfonline.com

Bioremediation Interactions: In environmental applications, sodium lactate serves as an effective carbon source and electron donor for the bioremediation of contaminants like chlorinated solvents. researchgate.netmdpi.com It can enhance the mass transfer of these pollutants from a nonaqueous phase to an aqueous phase where microbes can degrade them. researchgate.netdoe.gov Gaps remain in understanding the complex interplay between sodium lactate, specific microbial consortia, contaminant mixtures, and diverse hydrogeological conditions to optimize remediation efficiency.

Prospects for Novel Research Methodologies

Advancements in analytical and computational techniques are poised to revolutionize the study of sodium lactate, enabling researchers to address the current knowledge gaps.

Advanced Analytical Techniques: While standard methods like High-Performance Liquid Chromatography (HPLC) are used for quantification, the adoption of more sophisticated "omics" technologies is crucial. ijsr.netresearchgate.netscirp.org Metabolomics and proteomics can provide a comprehensive view of how sodium lactate alters cellular metabolic networks and protein activity. Isotope tracing studies can precisely track the fate of lactate carbons through various metabolic pathways within cells and organisms.

Computational Modeling: Molecular dynamics simulations and quantum mechanics calculations can offer unprecedented insight into the interactions of sodium lactate at the molecular level. These models can be used to predict how it binds to enzymes, influences protein stability, or alters the physical properties of solutions, such as its effect on the interfacial tension between water and industrial contaminants. researchgate.netdoe.gov

High-Throughput Screening (HTS): HTS platforms can be employed to rapidly screen the effects of sodium lactate across a vast array of biological conditions. This could involve testing its impact on thousands of different cell lines to identify new therapeutic targets or assessing its efficacy in promoting the growth of various microbial species for biotechnological purposes.

Advanced Imaging: The development and application of novel imaging techniques, such as advanced biosensors and real-time magnetic resonance spectroscopy (MRS), could allow for the non-invasive visualization of lactate uptake, transport, and metabolism in living tissues. This would provide dynamic spatial and temporal information about its physiological roles.

Potential for Advanced Biotechnological and Environmental Applications

Building on a more fundamental understanding and enabled by new methodologies, the application of sodium lactate is set to expand into sophisticated new areas of biotechnology and environmental management.

Regenerative Medicine: The discovery that sodium lactate helps maintain the "stemness" of mesenchymal stem cells opens exciting possibilities for its use in tissue engineering and regenerative medicine. researchgate.netnih.gov It could become a key component in advanced cell culture media designed to improve the growth, viability, and therapeutic potential of stem cells for transplantation and tissue repair.

Sustainable Bioproduction: As a primary product of fermentation, sodium lactate is central to the bio-economy. wikipedia.orgxhlactics.com Future research will likely focus on developing engineered microbial strains and novel bioprocesses to produce sodium lactate more efficiently and economically from renewable, non-food feedstocks and waste materials. This aligns with the growing demand for green and sustainable chemical production.

Advanced Environmental Remediation: The role of sodium lactate in bioremediation is well-established. ceresrp.com Future applications may involve the development of "smart" remediation systems, such as injectable, slow-release hydrogel formulations that provide a sustained source of carbon for microbial activity over long periods, increasing efficiency and reducing application costs. mdpi.comresearchgate.net Research also points to its potential as a green and stable absorbent for capturing sulfur dioxide (SO₂) from industrial flue gas, offering a novel approach to air pollution control. acs.org

Bio-based Materials and Fuels: Sodium lactate's precursor, lactic acid, is the monomer for polylactic acid (PLA), a leading biodegradable plastic. Innovations in the production of high-purity sodium lactate are intrinsically linked to the supply chain for bioplastics. Furthermore, its production is often integrated with biorefinery concepts that also aim to produce biofuels, placing it within the broader ecosystem of renewable resources. mixfoodgroup.commdpi.com

The following table summarizes key research findings and future directions for sodium;2-hydroxypropanoate.

| Research Area | Key Findings | Future Directions |

| Fundamental Understanding | Acts as an energy source and pH buffer. patsnap.comdrugs.com Modulates stem cell metabolism. nih.gov Possesses antimicrobial properties. wur.nl | Elucidate specific signaling pathways and epigenetic roles (e.g., lactylation). researchgate.net Define the full spectrum of antimicrobial mechanisms. Characterize its complete role in neurobiology and neuroprotection. tandfonline.com |

| Research Methodologies | Quantification primarily relies on HPLC. ijsr.netresearchgate.net | Employ metabolomics and proteomics for systems-level analysis. Use computational modeling for molecular interaction studies. researchgate.net Utilize high-throughput screening for novel application discovery. |

| Biotechnological Applications | Promotes stem cell "stemness". researchgate.net | Develop advanced cell culture media for regenerative medicine. Engineer microbial strains for enhanced production from waste streams. |

| Environmental Applications | Effective carbon source for bioremediation of solvents and metals. researchgate.netmdpi.com | Design slow-release formulations for improved in-situ remediation. mdpi.comresearchgate.net Explore use as a green absorbent for flue gas desulfurization. acs.org |

Q & A

Q. What experimental methodologies are recommended for synthesizing sodium 2-hydroxypropanoate with high purity and yield?

Sodium 2-hydroxypropanoate can be synthesized via esterification followed by controlled hydrolysis. Key steps include:

- Reacting L-lactic acid with alcohols (e.g., menthol) in n-heptane under reflux, with acid catalysts like sulfuric acid.

- Hydrolysis using NaOH (50% aqueous) at controlled pH (<13) and temperature (<30°C) to prevent over-saponification.

- Purification via solvent stripping and vacuum distillation to isolate high-purity product (>99.5%) .

Q. How does the pH of sodium 2-hydroxypropanoate vary with concentration, and what methods validate these measurements?

The pH increases with concentration: 7.48 (1 mM), 7.85 (10 mM), 8.3 (100 mM), and 8.61 (1000 mM). Researchers should:

- Use calibrated pH meters with temperature compensation.

- Prepare solutions in deionized water to avoid ionic interference.

- Validate measurements via triplicate trials and buffer standardization .

Q. What in vitro assays are standard for assessing the genotoxic potential of sodium 2-hydroxypropanoate?

- Bacterial reverse mutation assay (Ames test): Use S. typhimurium strains (TA100, TA1535, TA98, TA1537) and E. coli WP2uvrA with/without metabolic activation.

- Chromosome aberration test: Employ CHL/IU cells to evaluate clastogenicity. Both assays showed negative results, indicating non-genotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro (non-genotoxic) and in vivo (organ-specific toxicity) findings for sodium 2-hydroxypropanoate?

- Comparative analysis: Examine dose thresholds (e.g., NOAEL at 100 mg/kg/day in rats) versus in vitro assay concentrations.

- Metabolic profiling: Assess species-specific metabolism using liver S9 fractions or in silico models.

- Histopathological correlation: Link reversible forestomach hyperplasia (≥300 mg/kg/day) to local pH irritation rather than systemic toxicity .

Q. What methodologies are effective for studying the coordination chemistry of sodium 2-hydroxypropanoate with transition metals?

- X-ray crystallography: Determine metal-ligand geometries (e.g., distorted pentagonal-bipyramidal Cd²⁺ coordination observed in cadmium-lactate complexes).

- Spectroscopic techniques: Use IR spectroscopy to analyze O–H⋯O hydrogen bonding and UV-Vis for electronic transitions.

- Layer stabilization analysis: Study interlayer hydrogen bonding via TGA and DSC to assess thermal stability .

Q. How can sodium 2-hydroxypropanoate be optimized as a monomer for biodegradable polymer synthesis?

- Polymerization techniques: Employ ring-opening polymerization (ROP) of lactide derivatives derived from sodium lactate.

- Catalyst screening: Test organocatalysts (e.g., DBU) for stereochemical control in polylactic acid (PLA) synthesis.

- Material characterization: Use GPC for molecular weight analysis and DSC/TGA for thermal stability profiling .

Methodological Guidance

Q. How should a repeated-dose toxicity study for sodium 2-hydroxypropanoate be designed in rodent models?

- Follow OECD TG 422 guidelines :

- Dose groups: 0 (vehicle control), 100, 300, 1000 mg/kg/day.

- Endpoints: Clinical signs, hematology, organ weights, histopathology (forestomach, thyroid).

- Recovery cohort: Include a 14-day post-administration period to assess reversibility of lesions .

Q. What statistical approaches are suitable for analyzing dose-dependent histopathological changes in sodium 2-hydroxypropanoate studies?

- Non-parametric tests: Use Kruskal-Wallis for non-normal data (e.g., squamous cell hyperplasia scores).

- Dose-response modeling: Apply Benchmark Dose (BMD) software to estimate NOAEL/LOAEL.

- Confounding control: Adjust for sex-specific differences (e.g., thymus weight changes in females) via ANCOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.